Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1781241-38-0
VCID: VC2746362
InChI: InChI=1S/C20H29N3O5/c1-20(2,3)28-18(24)22-11-9-21(10-12-22)13-17-14-23(19(25)27-17)15-5-7-16(26-4)8-6-15/h5-8,17H,9-14H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)OC
Molecular Formula: C20H29N3O5
Molecular Weight: 391.5 g/mol

Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate

CAS No.: 1781241-38-0

Cat. No.: VC2746362

Molecular Formula: C20H29N3O5

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate - 1781241-38-0

Specification

CAS No. 1781241-38-0
Molecular Formula C20H29N3O5
Molecular Weight 391.5 g/mol
IUPAC Name tert-butyl 4-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C20H29N3O5/c1-20(2,3)28-18(24)22-11-9-21(10-12-22)13-17-14-23(19(25)27-17)15-5-7-16(26-4)8-6-15/h5-8,17H,9-14H2,1-4H3
Standard InChI Key UTXVGVTZQUIFHB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate is an organic compound featuring several key structural elements that contribute to its chemical and biological properties. The compound contains an oxazolidinone ring, which is a five-membered heterocycle containing both oxygen and nitrogen atoms, known for its importance in medicinal chemistry. Additionally, it contains a piperazine ring, a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4, which is a common structural motif in many pharmaceutical compounds. The 4-methoxyphenyl group attached to the oxazolidinone nitrogen provides additional functionality and potential binding interactions with biological targets.

The compound's structure can be broken down into several key components:

  • A 2-oxo-1,3-oxazolidin-5-yl core structure

  • A 4-methoxyphenyl group attached to the oxazolidinone nitrogen

  • A methylene linkage connecting the oxazolidinone to the piperazine

  • A piperazine ring

  • A tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens

Basic Identification and Chemical Properties

The compound is uniquely identified through several standard chemical identifiers as outlined in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1781241-38-0
Molecular FormulaC₂₀H₂₉N₃O₅
Molecular Weight391.5 g/mol
IUPAC Nametert-butyl 4-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazine-1-carboxylate
InChI KeyUTXVGVTZQUIFHB-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)OC

Source: Data compiled from chemical databases

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate significantly influence its behavior in both chemical reactions and biological systems. Understanding these properties is crucial for predicting its stability, solubility, and potential interactions with biological targets.

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups. The oxazolidinone ring can undergo various transformations, particularly at the carbonyl group. The piperazine moiety, with its basic nitrogen atoms, can participate in nucleophilic reactions and serve as a hydrogen bond acceptor in biological systems. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to acidic deprotection, which can be utilized for further functionalization of the molecule.

CompoundStructural SimilarityKey DifferencesPotential Activity
Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylateVery high (analog)Lacks methoxy group on phenyl ringSimilar pharmacological profile with potentially different potency/selectivity
Linezolid (commercial oxazolidinone antibiotic)ModerateDifferent substituents, contains fluorineEstablished antibacterial activity
Piperazine-containing antipsychoticsPartialDifferent core structureCNS activity

Source: Data compiled from search results and comparative analysis

Research Applications and Future Directions

Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate has potential applications in various research fields, particularly in pharmaceutical research and development .

Current Research Applications

The compound is primarily used in research settings for:

  • Pharmaceutical research, particularly in the context of developing new antibacterial agents

  • Structure-activity relationship studies

  • As an intermediate in medicinal chemistry

  • As a building block for more complex molecules with biological activity

Future Research Directions

Potential future research directions for this compound include:

  • Further exploration of its antibacterial properties, particularly against resistant strains

  • Investigation of potential activity against other microbial targets, such as fungi or parasites

  • Modification of the structure to enhance potency or selectivity

  • Development of derivatives with improved pharmacokinetic properties

  • Exploration of potential applications beyond antimicrobial activity, such as CNS-targeted therapeutics

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